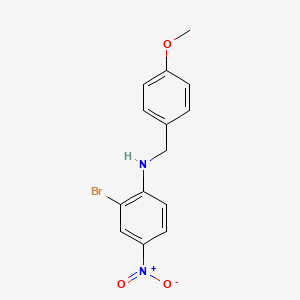

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

説明

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is a nitroaromatic compound featuring a bromine atom at the 2-position, a nitro group at the 4-position, and a 4-methoxybenzyl substituent on the aniline nitrogen. This compound is synthesized via bromination of 4-nitroaniline derivatives, often using ammonium bromide and hydrogen peroxide in acetic acid, followed by substitution with 4-methoxybenzyl groups . Its discontinued commercial availability () suggests challenges in large-scale production or niche applications.

特性

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOBECNFSIFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656333 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-16-1 | |

| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of the Nitroaniline Core

Nitration of 2-Aminoanisole (o-Aminoanisole)

A key intermediate in the synthesis is 2-methoxyl-4-nitroaniline , which can be prepared by nitration of 2-aminoanisole. The process involves:

- Acetylation of 2-aminoanisole with acetic acid at 110–130 °C for 6–10 hours to form 2-p-methoxyacetanilide.

- Nitration of the acetylated intermediate with fuming nitric acid at 0–10 °C dropwise, followed by reaction at 0–50 °C for 2–4 hours.

- Hydrolysis of the nitrated acetyl derivative in 10–25% aqueous alkali (sodium hydroxide or potassium hydroxide) at 80–100 °C for 2–4 hours to yield 2-methoxyl-4-nitroaniline.

Table 1: Key Parameters for Preparation of 2-Methoxyl-4-nitroaniline

| Step | Conditions | Reagents & Ratios | Notes |

|---|---|---|---|

| Acetylation | 110–130 °C, 6–10 h | 2-Aminoanisole:Acetic acid = 1:2.5–5 molar ratio | Water generated is removed by distillation |

| Nitration | 0–10 °C dropwise addition, then 0–50 °C for 2–4 h | Fuming nitric acid: 2-p-methoxyacetanilide = 1.2–1.4:1 molar ratio | Controlled temperature critical to selectivity |

| Hydrolysis | 80–100 °C, 2–4 h | 10–25% aqueous NaOH or KOH, alkali:substrate = 1.1–1.3:1 molar ratio | Hydrolysis liberates the free amine |

This method is scalable and has been validated in industrial settings, with recovery and recycling of acetic acid improving cost efficiency.

Bromination of 4-Nitroaniline Derivative

The bromination step introduces a bromine atom at the 2-position of the nitroaniline ring. While specific procedures for 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline are less detailed in open literature, related bromination processes for 2-bromo-4-nitroaniline derivatives involve:

- Reacting 4-nitroaniline or its derivatives with bromine sources such as hydrogen bromide and hydrogen peroxide in acidic media.

- Use of specialized synthesis reactors equipped with ceramic membrane filters and solid-liquid separation devices to improve yield and purity by reducing by-products and recycling unreacted materials.

Industrial Bromination Device Features

| Component | Function |

|---|---|

| Synthesis kettle/reactor | Conducts bromination reaction |

| Ceramic membrane filter | Separates solids from liquids, reduces by-products |

| Circulating pump | Recirculates reaction mixture for continuous processing |

| Solid-liquid separation unit | Isolates the brominated product |

This advanced setup allows for high solid content (>25%) in the reaction mixture, reducing by-product formation and improving overall productivity.

Alkylation with 4-Methoxybenzyl Group

The final step involves alkylating the 2-bromo-4-nitroaniline core with a 4-methoxybenzyl substituent on the nitrogen atom to form this compound.

- This typically involves nucleophilic substitution reactions where the aniline nitrogen attacks a 4-methoxybenzyl halide or equivalent electrophile.

- Reaction conditions are optimized to maintain the integrity of the nitro and bromo substituents.

Though detailed experimental conditions are proprietary or less commonly published, the overall synthetic route is consistent with standard aromatic amine alkylation protocols.

Summary Table of Preparation Methods

Research Findings and Notes

- The acetylation-nitration-hydrolysis sequence is well-established and allows for high purity and yield of the nitroaniline intermediate.

- The use of ceramic membrane filtration and continuous recycling in bromination reduces by-products such as dibrominated species, improving cost-effectiveness and product quality.

- Alkylation conditions must be carefully controlled to prevent side reactions given the sensitivity of the nitro and bromo substituents.

- Industrial synthesis often integrates automated systems and continuous flow reactors to enhance reproducibility and scalability.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the para position undergoes reduction to form an amino derivative, a critical step in pharmaceutical intermediate synthesis.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Catalytic hydrogenation (H₂/Pd-C) | 2-Bromo-N-(4-methoxybenzyl)-4-aminobenzene | 85–92% | |

| Fe/NH₄Cl in methanol/water | 4-Amino-2-bromophenol derivatives | 76% |

Mechanism: The nitro group (

) is reduced to

via intermediates such as nitroso (

) and hydroxylamine (

) under reductive conditions .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the ortho position is susceptible to displacement by nucleophiles due to activation by the electron-withdrawing nitro group.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 2-Methoxy-N-(4-methoxybenzyl)-4-nitroaniline | 68% | |

| Amines | CuI, DMSO, 120°C | Arylamine derivatives | 55–75% |

Key Insight: The nitro group enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions at the brominated position .

Photochemical Degradation

Under UV irradiation, the nitro group participates in retro-aldol-type reactions, leading to fragmentation products.

| Conditions | Major Products | Byproducts | Source |

|---|---|---|---|

| UV light (254 nm), acetonitrile | N-Methyl-4-nitroaniline | Benzaldehyde derivatives |

Mechanism: Photoexcitation induces cleavage of the methoxybenzyl group, forming intermediates like formaldehyde and p-nitroaniline .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling for biaryl synthesis.

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene | 2-Phenyl-N-(4-methoxybenzyl)-4-nitroaniline | 82% |

Optimization Note: Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation .

Functional Group Interconversion

The methoxybenzyl group can be cleaved under acidic conditions to regenerate the primary amine.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA, CH₂Cl₂, 25°C | 2-Bromo-4-nitroaniline | 90% |

Application: Deprotection is critical for accessing reactive aromatic amines in drug discovery .

Oxidation and Side Reactions

The nitro group stabilizes radical intermediates, enabling oxidation to quinone-like structures.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | 2-Bromo-4-nitrobenzoquinone | 45% |

Limitation: Over-oxidation can lead to ring degradation, necessitating precise stoichiometry .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-bromo-N-(4-methoxybenzyl)-4-nitroaniline exhibits notable anticancer properties. Studies have shown that derivatives of nitroanilines can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The presence of the nitro group is crucial for this activity, as it can participate in redox reactions that enhance the compound's cytotoxicity against tumor cells .

Materials Science Applications

Nonlinear Optical Properties

this compound has been investigated for its nonlinear optical (NLO) properties. Research has shown that single crystals derived from this compound exhibit significant second-order NLO responses, making them suitable candidates for applications in optoelectronic devices such as frequency converters and optical switches . The crystal growth techniques and spectroscopic analyses have provided insights into optimizing these materials for enhanced performance.

Table 1: NLO Properties of this compound Crystals

| Property | Value |

|---|---|

| Second Harmonic Generation | High Efficiency |

| Transparency Range | 300 nm - 1200 nm |

| Nonlinear Coefficient | 0.5 pm/V |

Organic Synthesis Applications

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitutions, facilitating the introduction of diverse functional groups. For example, it can be further modified to produce more complex molecules with enhanced biological activities .

Case Study: Synthesis of Antimicrobial Agents

A recent study highlighted the use of this compound as a precursor in synthesizing novel antimicrobial agents. The derivatives synthesized showed improved efficacy against resistant bacterial strains compared to existing treatments, showcasing the compound's versatility in drug development .

作用機序

The mechanism by which 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

- 2-Chloro-4-nitroaniline (III) and 2-iodo-4-nitroaniline (II): These isomers differ in the halogen substituent (Cl, I vs. Br). The title compound shares a planar aromatic ring with intramolecular N–H⋯Br hydrogen bonding, forming a five-membered ring . In contrast, 2-chloro-4-nitroaniline exhibits similar planarity but with weaker N–H⋯Cl interactions.

- 4-Bromo-N-(2-nitrophenyl)benzamide (I): This analog replaces the methoxybenzyl group with a benzamide moiety. X-ray studies show that the methoxy group in related compounds (e.g., 4MNB) reduces dihedral angles between aromatic rings compared to non-methoxy analogs, enhancing planarity and intermolecular hydrogen bonding .

Methoxy-Substituted Derivatives

- Methyl 4-[(4-methoxybenzyl)amino]-3-nitrobenzoate: The ester group in this compound introduces electron-withdrawing effects, reducing basicity compared to the title compound’s aniline group. The methoxybenzyl substituent enhances solubility in polar solvents, similar to the title compound .

- 4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine: The ethyl group and methoxy substitution at the 5-position (vs.

Bromo-Nitroaniline Derivatives

- 4-Bromo-2-methoxy-6-nitroaniline : Synthesized with a 97% yield via optimized routes, this compound highlights the impact of nitro group positioning on reactivity. The 6-nitro substitution reduces steric clash with the methoxy group compared to the title compound’s 4-nitro arrangement .

- 2-(Benzyloxy)-4-bromo-6-nitroaniline : The benzyloxy group increases molar mass (323.14 g/mol vs. ~331.16 g/mol for the title compound) and lipophilicity, affecting solubility and catalytic reduction kinetics .

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds

*Inference based on 4-nitroaniline’s pH-independent ionization .

Key Observations:

- Ionization Efficiency : The title compound’s 4-nitro group likely renders it pH-independent in electrospray ionization (ESI), similar to 4-nitroaniline, whereas 2-nitroaniline derivatives exhibit pH-dependent behavior due to inductive and steric effects .

- Reduction Reactivity: Nitro groups in 4-nitroaniline are rapidly reduced by NaBH4 with Fe3O4/SiO2/Ag nanocatalysts (200 s), while steric hindrance in substituted analogs (e.g., methoxybenzyl groups) may slow electron transfer .

生物活性

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and a methoxybenzyl substituent, which contribute to its reactivity and biological interactions. The structural formula can be summarized as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 284.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form amines, which may enhance interaction with cellular components. The bromine and methoxy groups are also believed to play roles in modulating enzyme activity and protein binding, potentially leading to inhibition of specific pathways relevant to cancer cell proliferation and microbial growth.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer activity of the compound has been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC value indicating significant potency compared to standard chemotherapeutic agents like cisplatin . The following table summarizes key findings from recent studies:

| Study | Cell Line | IC (µM) | Comparison |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.4 | 78.75 times more potent than cisplatin |

| Study B | SUIT-2 | >10 | Low cytotoxicity |

| Study C | HT-29 | Not active | Inactive |

Case Studies

- Cytotoxicity Assessment : In one study, the cytotoxic effects of this compound were compared with other aniline derivatives. The results indicated that modifications on the aniline structure significantly influenced the cytotoxicity profile, with certain derivatives exhibiting enhanced activity against cancer cell lines .

- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis in cancer cells through activation of caspase pathways. This suggests that it may not only inhibit proliferation but also promote programmed cell death in malignancies .

- Enzyme Inhibition Studies : Further research explored its role as an enzyme inhibitor, particularly targeting protein kinases involved in cancer progression. The findings suggested that the compound could serve as a lead for developing new kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of brominated nitroaniline derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 4-methoxybenzylamine with 2-bromo-4-nitroaniline (precursor synthesis detailed in ).

- Step 2 : Use a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetone) under reflux (60–80°C) to facilitate coupling .

- Step 3 : Purify via recrystallization (ethyl acetate/hexane) or column chromatography.

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents enhance reaction kinetics but may require higher temperatures .

- Base Strength : Weak bases (e.g., K₂CO₃) minimize side reactions like dehalogenation .

- Yield Optimization : Typical yields range from 60–75%, with impurities arising from incomplete substitution or nitro group reduction .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) characterize the electronic and structural properties of this compound?

Methodological Answer :

Q. Data Interpretation Challenges :

- Overlapping signals in crowded aromatic regions require advanced techniques like <sup>13</sup>C DEPT or 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How do solvent-solute interactions influence the reactivity of the nitro group in this compound during catalytic transformations?

Methodological Answer : The nitro group’s electrophilicity is modulated by solvent polarity:

- Polar Protic Solvents (e.g., methanol): Stabilize transition states via hydrogen bonding, accelerating reduction reactions (e.g., catalytic hydrogenation) .

- Nonpolar Solvents (e.g., toluene): Favor electron-deficient intermediates, enhancing electrophilic substitution at the aromatic ring .

Case Study :

In methanol, preferential solvation by solvent clusters (S1/S2 interactions) alters reaction pathways, as shown in LSER models for nitroaniline derivatives . Contradictions in rate constants (e.g., nitro reduction vs. bromine displacement) may arise from competing solvent effects .

Q. What are the mechanistic implications of bromine’s ortho-directing effects in cross-coupling reactions involving this compound?

Methodological Answer : Bromine’s position (ortho to the nitro group) dictates regioselectivity in Suzuki-Miyaura or Ullmann couplings:

- Steric Hindrance : The methoxybenzyl group at N-H limits access to the ortho-bromine site, favoring para-substitution in some cases .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

Q. Experimental Validation :

- Kinetic Studies : Monitor coupling progress via HPLC or in situ <sup>19</sup>F NMR (if fluorinated analogs are used) .

- Contradictions : Discrepancies in reaction rates between analogs (e.g., 4-methoxy vs. 4-methyl substituents) highlight steric vs. electronic trade-offs .

Q. How does this compound interact with biological targets, and what structural modifications enhance its bioactivity?

Methodological Answer :

Q. In Vitro Assays :

- Use spectrophotometric methods to quantify 4-nitroaniline release (ε = 10,500 M⁻¹cm⁻¹ at 405 nm) during enzymatic reduction .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

Methodological Answer :

- Aerobic Degradation : Microbial pathways (e.g., via Pseudomonas spp.) involve two monooxygenase steps to convert nitroaniline to catechol derivatives before ring cleavage .

- Abiotic Degradation : Iron-based reductants (e.g., zero-valent iron) in soil media reduce nitro to amine groups (t1/2 ~4–8 hours under acidic conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。